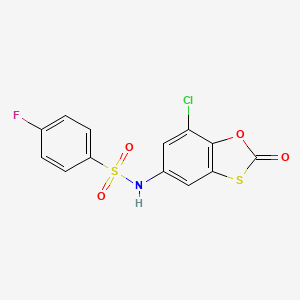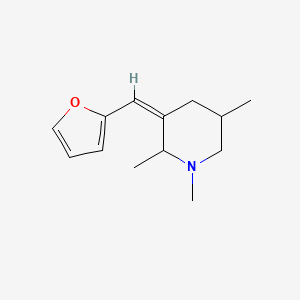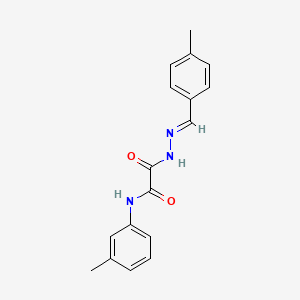![molecular formula C23H24BN3O2 B11104767 [(2E,6E)-3-Amino-7-(dimethylamino)-4-[1-(hydroxy-kappao)ethylidene]-5-(oxo-kappao)-2,6-heptadienenitrilato](diphenyl)boron](/img/structure/B11104767.png)
[(2E,6E)-3-Amino-7-(dimethylamino)-4-[1-(hydroxy-kappao)ethylidene]-5-(oxo-kappao)-2,6-heptadienenitrilato](diphenyl)boron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,6E)-3-Amino-7-(dimethylamino)-4-[1-(hydroxy-kappao)ethylidene]-5-(oxo-kappao)-2,6-heptadienenitrilatoboron is a complex organoboron compound It is characterized by its unique structure, which includes both amino and dimethylamino groups, as well as a boron center coordinated with diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-3-Amino-7-(dimethylamino)-4-[1-(hydroxy-kappao)ethylidene]-5-(oxo-kappao)-2,6-heptadienenitrilatoboron typically involves multi-step organic reactions. The process begins with the preparation of the heptadienenitrile backbone, followed by the introduction of the amino and dimethylamino groups. The final step involves the coordination of the boron center with diphenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-3-Amino-7-(dimethylamino)-4-[1-(hydroxy-kappao)ethylidene]-5-(oxo-kappao)-2,6-heptadienenitrilatoboron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can modify the nitrile and carbonyl groups.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E,6E)-3-Amino-7-(dimethylamino)-4-[1-(hydroxy-kappao)ethylidene]-5-(oxo-kappao)-2,6-heptadienenitrilatoboron has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with other molecules.
Mechanism of Action
The mechanism of action of (2E,6E)-3-Amino-7-(dimethylamino)-4-[1-(hydroxy-kappao)ethylidene]-5-(oxo-kappao)-2,6-heptadienenitrilatoboron involves its interaction with molecular targets through its boron center and functional groups. The compound can form stable complexes with various substrates, facilitating catalytic reactions and molecular recognition processes. The pathways involved include coordination chemistry and hydrogen bonding, which contribute to its reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2E,6E)-3-Amino-7-(dimethylamino)-4-[1-(hydroxy-kappao)ethylidene]-5-(oxo-kappao)-2,6-heptadienenitrilatoboron
- (2E,6E)-3-Amino-7-(dimethylamino)-4-[1-(hydroxy-kappao)ethylidene]-5-(oxo-kappao)-2,6-heptadienenitrilatoboron
Uniqueness
(2E,6E)-3-Amino-7-(dimethylamino)-4-[1-(hydroxy-kappao)ethylidene]-5-(oxo-kappao)-2,6-heptadienenitrilatoboron is unique due to its specific combination of functional groups and the presence of diphenyl groups coordinated to the boron center. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds with different substituents.
Properties
Molecular Formula |
C23H24BN3O2 |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
[(2Z)-2-[5-[(E)-1-amino-2-cyanoethenyl]-6-methyl-2,2-diphenyl-1,3-dioxa-2-boranuidacyclohex-5-en-4-ylidene]ethylidene]-dimethylazanium |
InChI |
InChI=1S/C23H24BN3O2/c1-18-23(21(26)14-16-25)22(15-17-27(2)3)29-24(28-18,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15,17H,26H2,1-3H3/b21-14+,22-15- |
InChI Key |
WCEHBPUBCACZDZ-TZKOODLUSA-N |
Isomeric SMILES |
[B-]1(OC(=C(/C(=C/C=[N+](C)C)/O1)/C(=C\C#N)/N)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
[B-]1(OC(=C(C(=CC=[N+](C)C)O1)C(=CC#N)N)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-N-(2-{2-[(E)-2,2-dimethylpropylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11104686.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B11104692.png)

![2-[(4,6-Bis{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B11104705.png)
![4-chloro-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11104708.png)
![1-[3-(ethylsulfanyl)-6-(thiophen-3-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one](/img/structure/B11104720.png)

![4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}benzene-1,3-diyl bis(4-methylbenzenesulfonate)](/img/structure/B11104729.png)
![2-hydroxy-N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide](/img/structure/B11104735.png)

![(8E)-2-amino-4-(3-fluorophenyl)-8-[(3-fluorophenyl)methylene]-6-methyl-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11104754.png)
![2-[4-(Benzyloxy)-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11104755.png)


